Cas no 2228867-25-0 (1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine)

1-(3-Bromo-2-methylphenyl)-N-methylcyclopropan-1-amine is a brominated aromatic compound featuring a cyclopropane amine moiety, which lends it unique structural and reactivity characteristics. The presence of the bromine substituent at the meta position and the methyl group at the ortho position enhances its utility as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical applications. The cyclopropane ring introduces steric constraints that can influence conformational stability and binding interactions. This compound is valued for its potential in medicinal chemistry, where its scaffold may serve as a precursor for bioactive molecules. Its well-defined structure ensures reproducibility in synthetic pathways.
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine structure
2228867-25-0 structure
Product name:1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
CAS No:2228867-25-0
MF:C11H14BrN
MW:240.139562129974
CID:6447076
PubChem ID:165805426

1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
    • EN300-1907929
    • 2228867-25-0
    • Inchi: 1S/C11H14BrN/c1-8-9(4-3-5-10(8)12)11(13-2)6-7-11/h3-5,13H,6-7H2,1-2H3
    • InChI Key: LEJWURRPZTXDQU-UHFFFAOYSA-N
    • SMILES: BrC1=CC=CC(=C1C)C1(CC1)NC

Computed Properties

  • Exact Mass: 239.03096g/mol
  • Monoisotopic Mass: 239.03096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 12Ų

1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1907929-0.1g
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
2228867-25-0
0.1g
$930.0 2023-09-18
Enamine
EN300-1907929-2.5g
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
2228867-25-0
2.5g
$2071.0 2023-09-18
Enamine
EN300-1907929-10g
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
2228867-25-0
10g
$4545.0 2023-09-18
Enamine
EN300-1907929-5.0g
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
2228867-25-0
5g
$3065.0 2023-06-01
Enamine
EN300-1907929-10.0g
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
2228867-25-0
10g
$4545.0 2023-06-01
Enamine
EN300-1907929-5g
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
2228867-25-0
5g
$3065.0 2023-09-18
Enamine
EN300-1907929-1g
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
2228867-25-0
1g
$1057.0 2023-09-18
Enamine
EN300-1907929-0.25g
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
2228867-25-0
0.25g
$972.0 2023-09-18
Enamine
EN300-1907929-0.5g
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
2228867-25-0
0.5g
$1014.0 2023-09-18
Enamine
EN300-1907929-0.05g
1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine
2228867-25-0
0.05g
$888.0 2023-09-18

Additional information on 1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine

Comprehensive Overview of 1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine (CAS No. 2228867-25-0)

1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine (CAS No. 2228867-25-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a cyclopropylamine moiety and a brominated aromatic ring, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

The compound's molecular formula and structural complexity contribute to its versatility in organic synthesis. Recent studies highlight its role in structure-activity relationship (SAR) studies, where it serves as a key scaffold for optimizing pharmacological properties. With the growing demand for small-molecule drugs and precision medicine, 1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine is poised to play a pivotal role in next-generation therapeutics. Its bromine substituent offers opportunities for further functionalization, aligning with trends in late-stage diversification strategies.

In the context of green chemistry and sustainable synthesis, this compound has been evaluated for its compatibility with catalytic methods and microwave-assisted reactions. These approaches reduce waste and energy consumption, addressing industry concerns about environmental impact. Furthermore, its physicochemical properties, such as logP and hydrogen bonding capacity, are frequently analyzed using computational chemistry tools, reflecting the integration of AI-driven drug design in modern research.

From a commercial perspective, CAS No. 2228867-25-0 is often searched in conjunction with terms like "high-purity synthesis", "custom manufacturing", and "GMP-grade intermediates", underscoring its importance in contract research organizations (CROs). Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for quality control, ensuring compliance with regulatory standards like ICH guidelines. The compound's stability under various storage conditions is another frequently discussed topic among suppliers and end-users.

Emerging applications of 1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine include its use in proteolysis-targeting chimeras (PROTACs) and covalent inhibitor design, areas dominating recent scientific literature. Its methylcyclopropylamine group is particularly valuable for modulating target binding kinetics, a hot topic in kinetic drug discovery. As the pharmaceutical industry shifts toward fragment-based drug discovery (FBDD), this compound's molecular weight and polar surface area make it an attractive candidate for library development.

Discussions around intellectual property and patent landscapes often reference CAS No. 2228867-25-0, as innovators seek to protect novel derivatives. Meanwhile, academic laboratories focus on its mechanistic studies using X-ray crystallography and cryo-EM to elucidate binding modes. These multidisciplinary investigations highlight the compound's relevance across medicinal chemistry, chemical biology, and materials science.

In summary, 1-(3-bromo-2-methylphenyl)-N-methylcyclopropan-1-amine represents a convergence of synthetic innovation and therapeutic potential. Its adaptability to high-throughput screening platforms and compatibility with automated synthesis workflows position it as a compound of enduring interest. As research continues to uncover new applications, its role in addressing unmet medical needs and industrial challenges will likely expand, solidifying its place in the chemical research ecosystem.

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